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  • Product: 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid
  • CAS: 2253629-83-1

Core Science & Biosynthesis

Foundational

Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid

Prepared by: Dr. Gemini, Senior Application Scientist Foreword This document provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-(methoxycarbonyl)isonicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword

This document provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid. As a critical tool in modern drug discovery and organic synthesis, NMR spectroscopy offers unparalleled insight into molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret NMR data for complex, fluorinated heterocyclic compounds.

While extensive searches of scientific literature and spectral databases did not yield experimentally verified spectra for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid, this guide has been constructed based on established NMR principles and data from analogous structures. The spectral values presented herein are therefore predictive, yet grounded in authoritative data, providing a robust framework for the characterization of this molecule and similar chemical entities.

Molecular Structure and NMR-Active Nuclei

5-Fluoro-2-(methoxycarbonyl)isonicotinic acid is a disubstituted pyridine derivative. Its structure contains several NMR-active nuclei, but this guide will focus on the two most informative for organic chemists: ¹H (proton) and ¹⁹F (fluorine).

The key structural features influencing the NMR spectra are:

  • Aromatic Pyridine Ring: The electronegativity of the nitrogen atom and the aromatic ring current significantly affect the chemical shifts of the ring protons.

  • Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong influence on the electron density of the ring, impacting the chemical shifts of nearby protons and carbons. It also provides a unique NMR signature in the ¹⁹F spectrum.

  • Carboxylic Acid and Methyl Ester Groups: These electron-withdrawing groups further deshield adjacent protons. The protons of the methyl ester provide a distinct singlet in the ¹H spectrum.

Figure 1. Chemical structure of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and two signals corresponding to the methoxy and carboxylic acid protons. The analysis is based on established chemical shift ranges and coupling constant patterns for substituted pyridines.[1]

Analysis of Predicted ¹H NMR Spectrum
  • H-6 (δ ≈ 8.8-9.0 ppm, doublet): This proton is positioned ortho to the ring nitrogen, which strongly deshields it, shifting it significantly downfield. It is coupled to the fluorine at position 5. The through-space interaction and the four-bond coupling (⁴JHF) will split this signal into a doublet.

  • H-3 (δ ≈ 8.4-8.6 ppm, singlet or narrow doublet): This proton is also deshielded by the adjacent nitrogen (in the meta position) and the electron-withdrawing methoxycarbonyl group at C-2. Its coupling to the fluorine at C-5 is a four-bond coupling (⁴JHF), which is typically small (0-3 Hz) and may result in a sharp singlet or a very narrowly split doublet.

  • Methoxy Protons (-OCH₃, δ ≈ 4.0 ppm, singlet): The protons of the methyl ester group are in a non-aromatic environment. They are deshielded by the adjacent ester oxygen, resulting in a chemical shift around 4.0 ppm. As there are no adjacent protons, this signal will appear as a sharp singlet with an integration of 3H.

  • Carboxylic Acid Proton (-COOH, δ > 13.0 ppm, broad singlet): The proton of the carboxylic acid is highly deshielded and acidic. It typically appears as a broad singlet far downfield and its chemical shift is highly dependent on the solvent, concentration, and temperature.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-68.8 - 9.0doublet (d)⁴J(H,F) ≈ 2-4 Hz1H
H-38.4 - 8.6singlet (s) or d⁴J(H,F) ≈ 0-3 Hz1H
-OCH₃~4.0singlet (s)-3H
-COOH>13.0broad singlet (br s)-1H

Table 1. Predicted ¹H NMR spectral parameters for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid in a solvent like DMSO-d₆.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[2]

Analysis of Predicted ¹⁹F NMR Spectrum

The spectrum is expected to show a single resonance for the fluorine atom at the C-5 position.

  • F-5 (δ ≈ -110 to -130 ppm): The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. For fluoropyridines, shifts are typically found in this upfield region relative to the standard CFCl₃.[3][4] The precise shift is influenced by the positions of the electron-withdrawing substituents and the ring nitrogen.

  • Coupling: The fluorine nucleus will couple with the nearby protons. The most significant couplings will be to the ortho proton (H-6) and the meta proton (H-3). This will result in the fluorine signal appearing as a doublet of doublets (dd).

    • ³J(F,H-6) is expected to be in the range of 5-10 Hz.

    • ⁴J(F,H-3) is expected to be smaller, around 2-4 Hz.

Summary of Predicted ¹⁹F NMR Data
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-5-110 to -130doublet of doublets (dd)³J(F,H-6) ≈ 5-10; ⁴J(F,H-3) ≈ 2-4

Table 2. Predicted ¹⁹F NMR spectral parameters for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra, a standardized and self-validating protocol is essential. The following steps outline a robust methodology.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton. CDCl₃ could also be used, but the carboxylic acid proton may exchange or be very broad.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

  • Referencing: For ¹H NMR, the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) is typically used as an internal reference.[5] For ¹⁹F NMR, an external standard like CFCl₃ (δ 0.00 ppm) or an internal standard can be used.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Place in NMR Spectrometer transfer->instrument setup 5. Lock, Tune, Shim instrument->setup acquire_H1 6. Acquire ¹H Spectrum setup->acquire_H1 acquire_F19 7. Acquire ¹⁹F Spectrum acquire_H1->acquire_F19 process 8. Fourier Transform acquire_F19->process phase 9. Phase & Baseline Correction process->phase reference 10. Reference Spectra phase->reference integrate 11. Integrate & Analyze reference->integrate

Figure 2. Standard workflow for NMR sample preparation and data acquisition.

Instrument Parameters

The causality behind parameter selection is crucial for obtaining a spectrum that is both accurate and has a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient. A 30° pulse angle is used to allow for a shorter relaxation delay between scans without saturating the signals.

    • Number of Scans (NS): 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5x the longest T₁ relaxation time) would be necessary.

    • Spectral Width (SW): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be sufficient to cover all proton signals.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with CPD decoupling) is often used to simplify the spectrum by removing ¹H-¹⁹F couplings. However, to observe the coupling constants as predicted above, a non-decoupled spectrum should be acquired first.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, fewer scans (e.g., 8 to 32) are often needed compared to ¹H or ¹³C NMR.

    • Relaxation Delay (D1): A 1-2 second delay is generally sufficient.

    • Spectral Width (SW): ¹⁹F NMR has a very wide chemical shift range. A width of at least 250 ppm (e.g., from +50 to -200 ppm) is recommended to ensure the signal is captured.[2]

Conclusion

The structural elucidation of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid can be effectively achieved through a combined ¹H and ¹⁹F NMR analysis. This guide provides a predictive framework for interpreting the complex interplay of structural features—such as the pyridine nitrogen, fluorine substituent, and carboxyl groups—on the NMR spectra. The provided protocols for sample preparation and data acquisition are designed to yield high-fidelity data, enabling researchers to confidently verify the structure of this and related fluorinated heterocyclic compounds. The successful correlation of experimental data with the predictions outlined in this guide will serve as a robust validation of the compound's identity.

References

  • Dahle, O. M., & Amedjkouh, M. (2012). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 17(11), 13575–13581.
  • Reich, H. J. (2020). NMR Spectroscopy: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 23, 2026, from [Link]

  • Bradlow, H. L., & Vanderwerf, C. A. (1949). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry, 14(2), 509-513.
  • Mindat.org. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Vol. 71 (2) Elsevier BV. Retrieved February 23, 2026, from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved February 23, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). 19F NMR Reference Standards. Retrieved February 23, 2026, from [Link]

  • Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling Optimization for 5-Fluoro-2-(methoxycarbonyl)isonicotinic Acid

[1][2] Executive Summary This guide details the optimized coupling conditions for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid (referred to herein as 5-F-MINA ).[1][2] This scaffold presents unique challenges due to the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the optimized coupling conditions for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid (referred to herein as 5-F-MINA ).[1][2] This scaffold presents unique challenges due to the electron-deficient pyridine ring, which significantly alters the pKa of the carboxylic acid and increases the risk of nucleophilic aromatic substitution (


) side reactions.[2]

Key Recommendations:

  • Primary Method: HATU/HOAt activation is the "Gold Standard" for discovery-scale synthesis, leveraging the neighboring group effect of the pyridine nitrogen.[1][2]

  • Scale-Up Method: T3P (Propylphosphonic anhydride) is recommended for larger batches to minimize epimerization and simplify workup.[1][2]

  • Critical Control: Pre-activation of the acid is mandatory to mitigate

    
     displacement of the C5-fluorine by the amine nucleophile.[1][2]
    

Chemical Context & Mechanistic Insight

The Electronic Landscape

The reactivity of 5-F-MINA is dominated by three electron-withdrawing components: the pyridine nitrogen, the C2-methyl ester, and the C5-fluorine atom.[1][2]

  • Acidity (pKa): The electron-poor ring lowers the pKa of the C4-carboxylic acid compared to benzoic acid.[2] While this facilitates deprotonation by weak bases (DIPEA/NMM), it renders the resulting carboxylate less nucleophilic.[2] This slows the initial attack on the coupling reagent (e.g., the uronium center of HATU).[2]

  • Electrophilicity: Once activated (e.g., as an -OBt or -OAt ester), the carbonyl carbon is highly electrophilic, leading to rapid aminolysis.[1][2]

  • Side Reaction Risk (

    
    ):  The C5-fluorine is ortho to the activating C4-carbonyl.[2] If the coupling reaction is sluggish, or if the amine is added before activation is complete, the amine may attack C5, displacing the fluoride.[1][2]
    
Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific amine partner.

CouplingDecision Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered or Electron Deficient? Start->AmineType Scale Reaction Scale? AmineType->Scale No (Primary/Secondary Amine) MethodA Method A: HATU/DIPEA (High Reactivity) AmineType->MethodA Yes (Aniline/Bulky) Scale->MethodA Discovery (<100 mg) MethodB Method B: T3P/Pyridine (Low Epimerization/Easy Workup) Scale->MethodB Scale-Up (>1 g) MethodC Method C: Acid Chloride (SOCl2) (The 'Sledgehammer') MethodA->MethodC If Conversion < 50% MethodB->MethodC If Conversion < 50%

Figure 1: Decision tree for selecting coupling reagents based on amine sterics and reaction scale.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput synthesis, hindered amines, and maximizing yield.[1][2]

Rationale: HATU generates an O-At active ester.[1][2] The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the reaction rate significantly compared to HBTU/HOBt.[2] This speed is crucial to outcompete the


 side reaction.[2]

Materials:

  • 5-F-MINA (1.0 equiv)[1][2]

  • Amine (1.1 equiv)[1][2]

  • HATU (1.1 - 1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Dissolution: Charge a distinct reaction vial with 5-F-MINA (1.0 equiv) and HATU (1.1 equiv). Dissolve in anhydrous DMF.

  • Activation (Critical): Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes .

    • Note: The solution should turn yellow/orange.[2] This pre-activation step ensures the active ester is formed before the amine encounters the fluorinated ring, preventing fluorine displacement.[2]

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).[2]

  • Incubation: Stir at RT for 2–4 hours.

  • Monitoring: Check LCMS. Look for Product Mass (M+H).

    • QC Check: If you see a mass of (Product - 20 + Amine), this indicates double addition (

      
       displacement of F).[1][2] Reduce reaction time or temperature (0°C) in repeat runs.
      
  • Workup: Dilute with EtOAc, wash with sat.[2][3]

    
     (x2), water (x1), and brine (x1).[1][2] Dry over 
    
    
    
    .[2][3]
Protocol B: T3P-Mediated Coupling (Scale-Up)

Best for: Gram-scale synthesis, avoiding toxic byproducts (tetramethylurea from HATU), and simple aqueous workup.[1][2]

Rationale: T3P (Propylphosphonic anhydride) drives coupling with very low epimerization risk.[2] The byproduct is water-soluble, eliminating the need for chromatography in many cases.[1][2]

Materials:

  • 5-F-MINA (1.0 equiv)[1][2]

  • Amine (1.1 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1][2]

Step-by-Step:

  • Slurry: Combine 5-F-MINA (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).[2] Cool the mixture to 0°C.

  • Reagent Addition: Dropwise add T3P solution (2.0 equiv) over 5 minutes.

    • Why dropwise? Exotherm control.[2]

  • Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are generally slower than HATU.[2]

  • Workup: Wash the organic phase with water, 0.5 M HCl (to remove excess pyridine/amine), sat.

    
    , and brine.[2][4]
    

Troubleshooting & Analytical Signatures

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor activation of electron-deficient acid.[1][2]Switch to Protocol C (Acid Chloride) : Reflux acid in SOCl2 (2 hrs), evaporate, then add amine/DIPEA/DCM.
Side Product (M+Amine-HF)

displacement of Fluorine.[2]
Lower Temperature: Run activation and coupling at 0°C. Strict Pre-activation: Ensure acid is fully activated before amine addition.[2]
Hydrolysis of Ester (C2) Base too strong or wet solvent.[2]Use anhydrous solvents.[2] Switch from DIPEA to NMM (weaker base).[2] Avoid hydroxide bases.[2]
NMR Validation (19F-NMR)

Fluorine NMR is the most powerful tool for validating the regioselectivity of this reaction.[2]

  • Starting Material (5-F-MINA): Sharp singlet typically around -120 to -125 ppm (depending on solvent).[1][2]

  • Desired Product (Amide): Signal will shift slightly (typically downfield by 1-2 ppm) but remain a sharp singlet.

  • 
     Impurity:  If the amine displaces the fluorine, the -120 ppm signal will disappear  entirely.[1][2]
    

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired acylation and the undesired substitution.

ReactionPathway SM 5-F-MINA (Starting Acid) Activation Activation (HATU/Base) SM->Activation Deprotonation SideProduct SNAr Side Product (Fluorine Displaced) SM->SideProduct Path B: Direct SNAr (If Activation Slow) ActiveEster Active Ester (O-At Intermediate) Activation->ActiveEster Fast Product Desired Amide (Target) ActiveEster->Product Path A: Acylation (Kinetic Favorability) ActiveEster->SideProduct Path C: Over-reaction (Excess Heat/Base) Amine Amine Nucleophile Amine->Product Amine->SideProduct

Figure 2: Kinetic competition between desired acylation (Path A) and SNAr side reactions (Path B/C).

References

  • Standard Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]

  • Reactivity of Pyridine Acids: Dietz, J. P., et al. (2019).[2] Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[1][2][5][6] European Journal of Organic Chemistry.[2][5] Link[1][2]

  • Active Esters of Isonicotinic Acid: Hansen, J. B., et al. (1999).[2] A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.[2][7] Molecules, 4, 155-164.[1][2] Link[1][2]

  • T3P Reagent Guide: Boehringer Ingelheim. (2020).[2] Propylphosphonic Anhydride (T3P®) Application Note. Link

Sources

Application

Strategic Functionalization of the C4 Carboxylic Acid in 5-Fluoropyridines: A Guide to Modern Synthetic Transformations

An Application Guide for Researchers The 5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

The 5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.[1][2] When combined with a C4-carboxylic acid, this heterocyclic system becomes a versatile building block for creating a diverse array of drug candidates and chemical probes. The carboxylic acid handle at the C4 position is not merely a polar anchor but a reactive nexus for elaborate molecular diversification.

This guide provides an in-depth exploration of key synthetic strategies to transform the C4-carboxylic acid of 5-fluoropyridines. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, offering field-proven insights to navigate the common challenges and opportunities associated with these transformations. The protocols described are designed to be robust and self-validating, grounded in authoritative chemical principles.

Part 1: Amide Bond Formation - The Cornerstone of Medicinal Chemistry

The conversion of a carboxylic acid to an amide is arguably the most utilized reaction in drug discovery.[3] The resulting amide bond is metabolically robust and provides crucial hydrogen bonding capabilities for target engagement. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at standard temperatures, requiring activation of the carboxyl group to proceed efficiently.[4]

Strategy A: Carbodiimide-Mediated Amide Coupling

This one-pot method is the workhorse for routine amide synthesis due to its operational simplicity and broad substrate scope. The core principle involves the in situ activation of the carboxylic acid by a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.

Causality and Experimental Choices:

  • Why an Additive? The O-acylisourea intermediate is susceptible to racemization (for chiral acids) and can rearrange to a stable N-acylurea byproduct. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used. These additives trap the activated intermediate to form an active ester, which is more stable and reacts cleanly with the amine.[3]

  • Base Selection: A non-nucleophilic organic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid salt formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

Detailed Protocol 1: EDC/HOBt Mediated Amidation

Principle: A one-pot, two-step process where the carboxylic acid is first activated with EDC and HOBt, followed by the addition of the amine to form the amide bond.[3][5]

Reagents and Materials

Reagent/MaterialPurposeTypical Molar Eq.
5-Fluoro-pyridine-4-carboxylic acidStarting Material1.0
Amine (or Amine HCl salt)Nucleophile1.0 - 1.2
EDC (or EDC.HCl)Coupling Reagent1.1 - 1.5
HOBtAdditive1.1 - 1.5
DIPEA or TEANon-nucleophilic Base2.0 - 3.0
Anhydrous DMF or DCMSolvent-
Magnetic Stirrer & Stir BarAgitation-
Inert Atmosphere (N₂ or Ar)Optional, for sensitive substrates-

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-fluoro-pyridine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (approx. 0.1-0.5 M concentration).

  • Activation: Add EDC.HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The solution should remain clear.

  • Nucleophile Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 5-12 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Strategy B: The Acyl Chloride Route

For less reactive amines or when carbodiimide methods fail, a two-step approach via an acyl chloride intermediate is a robust alternative. The carboxylic acid is first converted to the highly electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] This intermediate is then reacted with the amine without the need for coupling agents.

Causality and Experimental Choices:

  • Reagent Choice: Thionyl chloride is often used, with the byproducts (SO₂ and HCl) being volatile gases. Oxalyl chloride is milder and also produces gaseous byproducts (CO, CO₂, and HCl), making it suitable for more sensitive substrates. A catalytic amount of DMF is often added to the oxalyl chloride reaction to form the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Base in Step 2: A base such as pyridine or triethylamine is essential in the second step to scavenge the HCl generated during the amination.[4]

Detailed Protocol 2: Amidation via Acyl Chloride Intermediate

Principle: A two-step synthesis involving the formation and isolation (or in situ use) of an acyl chloride, followed by nucleophilic substitution with an amine.[6]

Reagents and Materials

Reagent/MaterialPurposeTypical Molar Eq.
5-Fluoro-pyridine-4-carboxylic acidStarting Material1.0
Thionyl Chloride (SOCl₂)Chlorinating Agent2.0 - 5.0 (often used as solvent)
AmineNucleophile1.0 - 1.2
Pyridine or TEABase / HCl Scavenger2.0 - 3.0
Anhydrous DCM or TolueneSolvent-

Step-by-Step Methodology: Step 1: Acyl Chloride Formation

  • Setup: In a fume hood, add 5-fluoro-pyridine-4-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Reaction: Carefully add thionyl chloride (3.0 eq). A catalytic drop of DMF can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amine Coupling

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the cold acyl chloride solution. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

G cluster_0 Amide Coupling Workflow A 5-Fluoro-Pyridine-4-COOH B Activation Step A->B Coupling Agent (e.g., EDC) or SOCl2 C Reactive Intermediate (O-Acylisourea or Acyl Chloride) B->C E Nucleophilic Acyl Substitution C->E D Amine (R-NH2) D->E F Target Amide E->F

Caption: Generalized workflow for amide formation from a carboxylic acid.

Part 2: Esterification Protocols

Esters of 5-fluoropyridines are valuable as prodrugs, intermediates for further transformations (e.g., reduction to alcohols), or for modulating solubility.

Strategy A: Fischer-Speier Esterification

The classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis.[7] The reaction is an equilibrium, driven to the product side by using the alcohol as the solvent or by removing the water byproduct.[7][8]

Causality and Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is used to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[7]

  • Limitations: This method is not suitable for substrates with acid-sensitive functional groups. Tertiary alcohols are prone to elimination under these conditions.[9]

Detailed Protocol 3: Fischer Esterification

Principle: Acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[8][9]

Reagents and Materials

Reagent/MaterialPurposeAmount
5-Fluoro-pyridine-4-carboxylic acidStarting Material1.0 eq
Alcohol (e.g., Methanol, Ethanol)Nucleophile / SolventLarge Excess
Concentrated H₂SO₄Acid Catalyst0.1 - 0.2 eq
Dean-Stark ApparatusOptional (for water removal)-

Step-by-Step Methodology:

  • Setup: Suspend 5-fluoro-pyridine-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography or vacuum distillation.

G

Caption: A plausible catalytic cycle for metallaphotoredox decarboxylative cross-coupling.

References

  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10499-10505. [Link]

  • Guan, Y., et al. (2020). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Kim, H., & Lee, C. (2019). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Kim, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. IBS Publications Repository. [Link]

  • Kim, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. [Link]

  • LibreTexts Chemistry. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. [Link]

  • Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Wikipedia. (2024). Decarboxylative cross-coupling. [Link]

  • Le, C. M., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Nsouli, R., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Lense, S. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422–518. [Link]

  • Ni, K., & Loh, T.-P. (2018). It is an important strategy to introduce fluorine and fluorinated substitutes in the small molecule for structure-based medicinal chemistry. Organic & Biomolecular Chemistry, 16(16), 2855-2858. [Link]

Sources

Method

Application Notes and Protocols for 5-Fluoro-2-(methoxycarbonyl)isonicotinic Acid in Agrochemical Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid in the synthesis of novel agrochemicals. This document outlines the rationale behind its use, its physicochemical properties, and detailed protocols for its derivatization into potential herbicidal and fungicidal candidates.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone in the development of modern agrochemicals, forming the structural basis for a wide array of herbicides, fungicides, and insecticides.[1] The incorporation of a fluorine atom into this scaffold can significantly enhance the biological activity and physicochemical properties of the resulting molecule.[2][3][4] Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to increased efficacy and a more favorable toxicological profile.[3][4]

5-Fluoro-2-(methoxycarbonyl)isonicotinic acid is a highly functionalized building block poised for a significant role in the discovery of next-generation agrochemicals. Its structure offers multiple reaction sites for diversification: the carboxylic acid and ester functionalities for amide and ester formation, and the fluorinated pyridine core for various coupling reactions. This guide explores the synthetic utility of this versatile intermediate.

Physicochemical Properties of 5-Fluoro-2-(methoxycarbonyl)isonicotinic Acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing robust synthetic routes.

PropertyValueSource
CAS Number 886365-43-1[5]
Molecular Formula C₈H₆FNO₄Internal Calculation
Molecular Weight 199.14 g/mol Internal Calculation
Appearance Off-white to white powder/crystalsGeneric Material Property
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents.Generic Material Property

Core Synthetic Strategy: From Building Block to Bioactive Compound

The synthetic utility of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid lies in the sequential or orthogonal reactivity of its functional groups. A primary strategy involves the initial formation of an amide bond from the carboxylic acid, followed by further synthetic transformations. This approach allows for the introduction of a diverse range of substituents, enabling the exploration of a broad chemical space in the search for new bioactive compounds.

G A 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid B Amide Formation (e.g., with a substituted aniline) A->B C Hydrolysis of Methyl Ester B->C D Target Agrochemical (e.g., Herbicide/Fungicide) C->D

Caption: A general workflow for the derivatization of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid.

Application Protocol 1: Synthesis of a Potential Pyridine-Based Herbicide

This protocol details a hypothetical synthetic route to a novel herbicidal candidate, leveraging the core structure of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid. The target compound class is inspired by pyridine-based herbicides that often act by disrupting amino acid biosynthesis or mimicking plant hormones.[6]

Workflow for a Hypothetical Herbicidal Compound

G A 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid B Step 1: Amide Coupling with 4-Ethylaniline A->B EDC, HOBt, DIPEA, DMF C Intermediate 1: Methyl 4-((4-ethylphenyl)carbamoyl)-5-fluoropicolinate B->C D Step 2: Ester Hydrolysis C->D LiOH, THF/H₂O E Final Product: 4-((4-Ethylphenyl)carbamoyl)-5-fluoropicolinic acid D->E

Caption: Synthetic pathway for a potential herbicidal agent.

Step 1: Amide Coupling

Rationale: The formation of an amide bond is a robust and well-established transformation. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) minimizes side reactions and promotes high yields. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Protocol:

  • To a solution of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-ethylaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Ester Hydrolysis

Rationale: Selective hydrolysis of the methyl ester to the corresponding carboxylic acid is achieved under mild basic conditions using lithium hydroxide. This reagent is preferred as it is less likely to cause hydrolysis of the newly formed amide bond compared to stronger bases like sodium hydroxide.

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Application Protocol 2: Synthesis of a Potential Fungicidal Candidate

This protocol outlines a plausible synthetic route towards a novel fungicide. Many modern fungicides are amide derivatives, and this synthesis leverages the reactivity of the ester group in the intermediate derived from 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid.

Workflow for a Hypothetical Fungicidal Compound

G A Intermediate 1: Methyl 4-((4-ethylphenyl)carbamoyl)-5-fluoropicolinate B Step 3: Amidation with a Secondary Amine A->B N-(cyclopropylmethyl)methanamine, High Temperature C Final Product: N²-(cyclopropylmethyl)-4-((4-ethylphenyl)carbamoyl)-5-fluoro-N²-methylpicolinamide B->C

Caption: Synthesis of a potential fungicidal agent from an intermediate.

Step 3: Direct Amidation of the Ester

Rationale: The methyl ester can be directly converted to an amide by heating with an excess of a primary or secondary amine. This one-step process is atom-economical. The choice of a substituted amine, such as N-(cyclopropylmethyl)methanamine, introduces structural motifs often found in bioactive molecules.

Protocol:

  • Combine the intermediate from Step 1 of Protocol 1 (1.0 eq) and N-(cyclopropylmethyl)methanamine (5.0 eq) in a sealed tube.

  • Heat the reaction mixture to 80-100 °C for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess amine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final fungicidal candidate.

Conclusion

5-Fluoro-2-(methoxycarbonyl)isonicotinic acid represents a promising and versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of fluorine and the presence of multiple, differentially reactive functional groups provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide, while based on hypothetical targets, demonstrate the fundamental chemical transformations that can be employed to unlock the potential of this valuable intermediate in the discovery of new and effective crop protection agents.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
  • Development of novel pyridine-based agrochemicals: A review.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • 5-Fluoronicotinic acid - Chem-Impex. Chem-Impex.
  • Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. PMC.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][7][8]oxazin-6-yl)isoindoline-1,3-diones. PubMed.

  • The Importance of Fluorine in the Life Science Industry. CHIMIA.
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
  • Synthesis and Insecticidal Activity of Lactones Derived
  • Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • 5-fluoro pyrimidine derivatives.
  • CAS 2344721-61-3 (Fungicide 5). BOC Sciences.
  • P
  • SYNERGISTIC FUNGICIDAL INTERACTIONS OF 5-FLUOROCYTOSINE AND OTHER FUNGICIDES. WIPO.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
  • Synergistic fungicidal mixtures and compositions comprising 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one for fungal control (SDHI).
  • Preparation of novel auxinic herbicide derivatives with high-activity and low-vol
  • 5-fluorocytosine in the tre
  • Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins. MDPI.
  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing.
  • 886365-43-1(5-bromo-2-carboxy-3-methylpyridine). ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorinated Pyridine Carboxylic Acids Purification

Topic: Recrystallization Solvents for Fluorinated Pyridine Carboxylic Acids Content Type: Technical Support Center Guide Current Status: Operational Role: Senior Application Scientist Scope: Recrystallization Solvents, T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Fluorinated Pyridine Carboxylic Acids Content Type: Technical Support Center Guide

Current Status: Operational Role: Senior Application Scientist Scope: Recrystallization Solvents, Troubleshooting, and Process Optimization[1]

Executive Summary & Technical Context

Fluorinated pyridine carboxylic acids (e.g., 2-fluoro-3-pyridinecarboxylic acid, 2-chloro-5-fluoro-nicotinic acid) are critical scaffolds in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4] Their purification presents a unique "solubility paradox":

  • The Pyridine Ring: Basic nitrogen creates potential for zwitterion formation, reducing solubility in non-polar solvents.[4]

  • The Fluorine Substituent: Increases lipophilicity and lowers the melting point compared to non-fluorinated analogs, significantly increasing the risk of "oiling out" (liquid-liquid phase separation) during cooling.

  • The Carboxylic Acid: Introduces strong dimerization and pH-dependent solubility.[1][2][3][4]

This guide provides validated solvent systems and troubleshooting workflows to overcome these competing physicochemical properties.

Solvent Selection Matrix (The Knowledge Base)

User Query: "Which solvent system should I use for my specific fluorinated derivative?"

Scientist's Note: Fluorine atoms generally increase solubility in organic solvents compared to the parent pyridine carboxylic acid. However, the position of the fluorine (ortho to nitrogen vs. meta) alters the pKa of the pyridine nitrogen, affecting zwitterion stability.

Table 1: Recommended Solvent Systems
Compound ClassSpecific ExamplesPrimary Solvent SystemAlternative / Anti-SolventMechanism of Action
Mono-fluorinated Nicotinic Acids 2-Fluoropyridine-3-carboxylic acidWater (pH adjusted) Ethanol / AcetoneIsoelectric Precipitation: Solubility is lowest at the isoelectric point (pI).[1][2][3][4]
Chloro-fluoro Pyridines 2-Chloro-5-fluoropyridine-3-carboxylic acidEthyl Acetate Hexane / HeptanePolarity Differential: The chloro group disrupts zwitterion formation, making the molecule more lipophilic.[1][2][3][4]
Poly-fluorinated Acids 2,3,5-Trifluoro-4-pyridinecarboxylic acidToluene Methyl tert-butyl ether (MTBE)Lipophilic Solvation: High fluorine content renders the molecule significantly less polar; toluene allows high-temp dissolution.[1][2][3][4]
Zwitterionic Species 3-Fluoropyridine-2-carboxylic acidMethanol / Water (9:1) IsopropanolH-Bond Disruption: Water breaks the strong crystal lattice; alcohol reduces overall solubility to induce nucleation.[1][2][3][4]
Ester Intermediates Ethyl 2-chloro-5-fluoronicotinateIsopropanol Water (trace)Thermal Gradient: Esters lack the zwitterionic character and crystallize well from secondary alcohols.[1][2][3][4]

Visualization: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal recrystallization solvent based on molecular substitution and physical behavior.

SolventSelection Start Start: Analyze Substrate CheckEster Is it an Ester or Free Acid? Start->CheckEster EsterPath Ester CheckEster->EsterPath Protected AcidPath Free Acid CheckEster->AcidPath COOH SolventIPA Use Isopropanol or Hexane/EtOAc EsterPath->SolventIPA CheckHalogen Heavy Halogen Present? (Cl, Br, I) AcidPath->CheckHalogen CheckZwitterion Zwitterion Risk? (High mp >200°C, low org. sol) CheckHalogen->CheckZwitterion No (Only F) SolventToluene Use Toluene or EtOAc/Heptane CheckHalogen->SolventToluene Yes (Lipophilic) SolventWater Use Water/EtOH (pH Swing) CheckZwitterion->SolventWater Yes (Polar) CheckZwitterion->SolventToluene No (Lipophilic)

[1][2][4]

Detailed Protocols (SOPs)

Protocol A: The "pH-Swing" Recrystallization

Best for: Highly polar, zwitterionic mono-fluorinated acids (e.g., 6-fluoronicotinic acid).[1][2][3]

Theory: Pyridine carboxylic acids have a solubility minimum at their isoelectric point (pI).[4] By dissolving at a high/low pH and neutralizing, you force controlled precipitation.[1]

  • Dissolution: Suspend the crude solid in minimal water (approx. 5-10 mL/g).[1][3][4]

  • Acidification/Basification:

    • If basic impurities: Dissolve by adding 1M NaOH until pH ~10 (Solution becomes clear).

    • If acidic impurities:[2][3][5] Dissolve by adding 1M HCl until pH ~1.

  • Filtration: Filter the clear solution to remove insoluble mechanical impurities (dust, polymers).

  • Crystallization: Slowly adjust the pH to the calculated pI (typically pH 3.0–4.0 for nicotinic acids) using the opposing acid/base.

  • Aging: Stir the resulting slurry for 1 hour at 0–5°C.

  • Isolation: Filter and wash with ice-cold water/acetone (1:1).[1][2][3][4]

Protocol B: Mixed-Solvent Recrystallization (Anti-Solvent)

Best for: Chloro-fluoro derivatives prone to oiling out.[1][2][3][4]

  • Dissolution: Dissolve the crude material in Ethyl Acetate at reflux.[4] Use the minimum amount required to obtain a clear solution.

  • Seed: Cool to 50°C. Add a seed crystal (0.1 wt%) to provide a nucleation surface.

  • Anti-Solvent Addition: Add n-Heptane dropwise.[1][2][3][4]

    • Critical Step: Stop adding heptane the moment a faint turbidity persists.

  • Re-heating: Briefly reheat to reflux to clear the turbidity.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (wrap flask in foil or place in a warm oil bath to slow heat loss).

  • Final Cooling: Once at room temperature, cool to 4°C.

Troubleshooting Guide (The Help Desk)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with fluorinated aromatics.[4] The melting point of the solvated impurity-rich phase is lower than the process temperature.[6]

Corrective Actions:

  • The "Re-heat and Seed" Method: Re-heat the mixture until the oil dissolves. Add a seed crystal at a temperature just below the boiling point.

  • Change the Solvent: Switch to a higher boiling solvent (e.g., change from EtOAc to Toluene) or a solvent where the compound is less soluble (forcing higher dilution).

  • The Trituration Rescue: If you have an oil at the bottom of the flask, decant the supernatant solvent. Add a small amount of cold diethyl ether or pentane and scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces crystallization.[1][4]

Issue 2: "The crystals are colored (yellow/brown) but NMR shows purity."

Diagnosis: Trace oxidation products of the pyridine ring (N-oxides) or polymerization byproducts.[2][3]

Corrective Actions:

  • Activated Carbon Treatment: During the hot dissolution step (Protocol B), add activated carbon (5 wt%). Stir for 10 minutes at reflux, then filter hot through a Celite pad.

  • Warning: Do not use charcoal with fluorinated acids in water unless necessary, as yield losses can be high due to adsorption.[4]

Issue 3: "Yield is significantly lower than expected."

Diagnosis: Fluorinated pyridine carboxylates can form stable solvates or are too soluble in the mother liquor due to the fluorine atom preventing tight lattice packing.

Corrective Actions:

  • Mother Liquor Recovery: Evaporate the mother liquor to 20% volume and cool again.

  • Salt Formation: If the free acid is too soluble, convert it to the Hydrochloride salt (using HCl in Dioxane) or the Sodium salt. Salts often crystallize much more readily than the amorphous free acid.

Visualization: Oiling Out Rescue Workflow

Caption: Step-by-step logic to recover a crystallization process that has failed due to Liquid-Liquid Phase Separation (Oiling Out).

OilingOutRescue Start Problem: Product Oils Out TempCheck Is Temp > Product MP? Start->TempCheck ActionCool Cool further (Oil may solidify) TempCheck->ActionCool Yes (Melted) ActionReheat Reheat to dissolve oil TempCheck->ActionReheat No (Phase Sep) SolventCheck Is solution saturated? ActionReheat->SolventCheck ActionDilute Add more Good Solvent (Reduce saturation) SolventCheck->ActionDilute Yes (Too Conc) ActionSeed Add Seed Crystals at High Temp SolventCheck->ActionSeed No ActionDilute->ActionSeed FinalCheck Did crystals form? ActionSeed->FinalCheck Success Success: Isolate FinalCheck->Success Yes Fail Fail: Switch Solvent System FinalCheck->Fail No

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-5-fluoropyridine-3-carboxylic acid.[1][2][3][4] Available at: [1][2][3][4]

  • University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization and Solvent Selection. Available at:

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Available at: [4]

  • National Institutes of Health (NIH). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation. Available at:

  • Organic Syntheses. Synthesis of Functionalized Pyridines. Org.[1][4][7] Synth. 2012, 89, 549-561.[1] Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Fluoro-2-(methoxyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical decisions in method development, ensuring the final analytical procedure is accurate, trustworthy, and fit for its intended purpose in a regulated pharmaceutical environment.

The Analytical Challenge: Understanding the Analyte

5-Fluoro-2-(methoxycarbonyl)isonicotinic acid is a substituted pyridine carboxylic acid. Its structure presents a distinct set of challenges for traditional reversed-phase (RP) HPLC, the workhorse of pharmaceutical analysis.[1]

  • High Polarity: The presence of the carboxylic acid and the nitrogen atom in the pyridine ring makes the molecule highly polar.

  • pH-Dependent Ionization: The carboxylic acid group (a weak acid) will ionize depending on the mobile phase pH. In its ionized (deprotonated) state, it is extremely polar and will exhibit little to no retention on a non-polar stationary phase like C18.[2][3]

  • Potential for Multiple Interactions: The molecule contains hydrogen bond acceptors (carbonyl oxygens, fluorine, ring nitrogen) and a potential hydrogen bond donor (carboxylic acid proton), which can lead to complex interactions with the stationary phase, sometimes resulting in poor peak shape.

The primary goal is to develop a method that not only quantifies the main analyte but also separates it from any potential process impurities and, crucially, from degradation products that may form under stress. This requires a "stability-indicating" method, a cornerstone of pharmaceutical analysis as mandated by regulatory bodies.[4][5]

The Strategic Workflow: A Logic-Driven Approach

Effective method development is a systematic process. The workflow below outlines the logical progression from initial analyte assessment to a fully validated method, ensuring that each step informs the next.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Max) ColumnScreen Column & Mobile Phase Screening Analyte->ColumnScreen Informs Initial Conditions Optimization Method Optimization (pH, Gradient, Temp.) ColumnScreen->Optimization Identifies Promising Candidates ForcedDeg Forced Degradation (Stress Testing) Optimization->ForcedDeg Optimized Method Used Specificity Demonstrate Specificity (Peak Purity Analysis) ForcedDeg->Specificity Generates Degradants Validation Full Method Validation (ICH Q2(R2)) Specificity->Validation Confirms Stability-Indicating Nature RetentionMechanisms cluster_c18 Standard C18 cluster_pe Polar-Embedded (pH 2.5) C18_Phase Non-Polar C18 Chains Analyte1 Analyte (Ionized) Analyte1->C18_Phase Weak Hydrophobic Interaction (Repulsion) PE_Phase Polar-Embedded Phase Analyte2 Analyte (Neutral) Analyte2->PE_Phase Strong Hydrophobic & Hydrogen Bond Interaction

Sources

Comparative

Comparative Reactivity Guide: 5-Fluoro vs. 5-Chloro Isonicotinic Acid Derivatives

This guide provides an in-depth technical comparison of 5-fluoro- and 5-chloroisonicotinic acid derivatives. It is designed for medicinal chemists and process engineers selecting the optimal halogen handle for downstream...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-fluoro- and 5-chloroisonicotinic acid derivatives. It is designed for medicinal chemists and process engineers selecting the optimal halogen handle for downstream functionalization.

Note on Nomenclature: Isonicotinic acid is pyridine-4-carboxylic acid. Due to the symmetry of the pyridine ring, the 3- and 5-positions are equivalent. For IUPAC precision, this guide refers to the position ortho to the carboxylic acid and meta to the nitrogen as the 3-position (e.g., 3-fluoroisonicotinic acid), which corresponds to the commercially available "5-fluoro" analogs often referenced in catalog data.

Executive Summary: The Halogen Switch

The choice between a fluoro- or chloro-substituent on the isonicotinic core dictates the available synthetic pathways. The 5-fluoro derivative is a "nucleophilic magnet," excelling in SNAr displacement and Directed Ortho Metalation (DoM). The 5-chloro derivative is a "catalytic anchor," serving as the superior substrate for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Feature5-Fluoro Derivative5-Chloro Derivative
Primary Utility SNAr ElectrophilePd-Catalysis Electrophile
SNAr Reactivity High (Fast kinetics, mild conditions)Low (Requires forcing conditions)
Pd-Catalysis (Suzuki) Inert (requires specialized Ni/Pd ligands)Excellent (Standard conditions)
Lithiation (n-BuLi) Directed Ortho Metalation (DoM) at C2Lithium-Halogen Exchange (Li-Cl)
Acidity (pKa) Higher Acidity (pKa ~3.2)Lower Acidity (pKa ~3.5)
Metabolic Stability High (C-F bond is metabolically robust)Moderate (Risk of oxidative metabolism)

Electronic & Steric Landscape

The reactivity divergence stems from the fundamental electronic properties of the carbon-halogen bond adjacent to the electron-withdrawing carboxylate and pyridine nitrogen.

The "Fluorine Effect" on SNAr

The 5-fluoro substituent significantly accelerates Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: SNAr proceeds via a Meisenheimer complex.[1][2] The rate-determining step is typically the nucleophilic attack, not the bond breaking.[1]

  • Why F > Cl: Fluorine is the most electronegative element (Paulding: 3.98 vs Cl: 3.16). It inductively withdraws electron density from the ring (C3/C5), lowering the LUMO energy and stabilizing the anionic Meisenheimer intermediate.

  • Outcome: 5-Fluoroisonicotinic esters react with amines, thiols, and alkoxides at significantly lower temperatures (often 25–60 °C) compared to their chloro counterparts (>100 °C).

The "Chlorine Advantage" in Catalysis

The 5-chloro substituent is the preferred handle for transition metal catalysis.

  • Mechanism: The first step of the catalytic cycle is Oxidative Addition.

  • Why Cl > F: The C-Cl bond (approx. 95 kcal/mol) is weaker than the C-F bond (approx. 115 kcal/mol). Standard Pd(0) catalysts can insert into the C-Cl bond. The C-F bond is generally inert to Pd(0) unless specialized "C-F activation" ligands or Ni-catalysts are employed.

Decision Pathways & Visualizations

Reactivity Flowchart

Use this logic tree to select the correct starting material for your target transformation.

ReactivityTree Start Target Transformation SNAr Nucleophilic Substitution (Amine/Ether formation) Start->SNAr PdCat Cross-Coupling (Suzuki/Buchwald) Start->PdCat Lith Ring Functionalization (at C2 position) Start->Lith SelectF Select 5-Fluoro (Fast Kinetics) SNAr->SelectF Preferred SelectCl Select 5-Chloro (Standard Pd Cycle) PdCat->SelectCl Preferred SelectF_DoM Select 5-Fluoro (DoM Director) Lith->SelectF_DoM No Li-X Exchange

Figure 1: Decision matrix for selecting 5-fluoro vs. 5-chloro derivatives.

SNAr Mechanism: The Fluorine Acceleration

The diagram below illustrates why the fluoro derivative is superior for SNAr, highlighting the stabilization of the intermediate.

SNArMechanism Substrate 5-Fluoro Isonicotinate (Ground State) TS Meisenheimer Complex (Transition State) Substrate->TS Nucleophilic Attack (R-NH2) Fast due to -I effect of F Product 3-Amino Isonicotinate (Product) TS->Product Loss of F- (Rapid) Note Note: Cl analog has higher activation energy for step 1 TS->Note

Figure 2: Kinetic pathway of SNAr displacement on the isonicotinic core.

Detailed Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)[1][2][3]
  • 5-Fluoro: Reacts readily with primary and secondary amines in polar aprotic solvents (DMSO, DMF, NMP) using mild bases (K2CO3, DIPEA).

    • Example: Reaction of methyl 3-fluoroisonicotinate with morpholine (1.2 eq) in DMSO at 60 °C yields >90% product in 2 hours.

  • 5-Chloro: Often requires forcing conditions (microwave irradiation, >120 °C) or strong nucleophiles (Li-amides). The reaction is sluggish and prone to competitive hydrolysis of the ester.

Organometallic Chemistry (Lithiation)
  • 5-Fluoro (DoM): Fluorine is a powerful Director of Ortho Metalation (DoM). Treatment with LDA or LiTMP at -78 °C directs lithiation to the 2-position (between the Pyridine N and the F). This allows for the introduction of electrophiles (iodine, formyl, alkyl) at C2 while keeping the C-F bond intact.

  • 5-Chloro (Li-X Exchange): Treatment with n-BuLi typically results in Lithium-Halogen Exchange , generating the 3-lithio species (replacing Cl). This is useful if you want to replace the Cl with another group (e.g., quenching with CO2 to make a di-acid), but it prevents C2 functionalization.

Palladium-Catalyzed Cross-Coupling
  • 5-Chloro: The "workhorse" substrate. Compatible with Suzuki-Miyaura (Boronic acids), Stille (Tin), and Sonogashira (Alkynes) couplings.

    • Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 are standard.

  • 5-Fluoro: Generally orthogonal. It will not react under standard Suzuki conditions. This allows a chemist to perform a coupling at another position (e.g., a 2-chloro substituent) while preserving the 5-fluoro group for later use (e.g., as a metabolic blocker or for a subsequent SNAr step).

Experimental Protocols

Protocol A: SNAr Displacement of 5-Fluoroisonicotinate

Use this protocol to install an amine at the 3-position.

Reagents:

  • Methyl 3-fluoroisonicotinate (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, 1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMSO or DMF (0.5 M concentration)

Procedure:

  • Dissolve Methyl 3-fluoroisonicotinate in dry DMSO under N2 atmosphere.

  • Add K2CO3 followed by the amine.

  • Heat the mixture to 60 °C and monitor by LCMS. (Reaction is typically complete in 1–3 hours).

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO. Dry over MgSO4 and concentrate.

  • Expected Yield: 85–95%.

Protocol B: Suzuki Coupling of 5-Chloroisonicotinate

Use this protocol to install an aryl/heteroaryl group at the 3-position.

Reagents:

  • Methyl 3-chloroisonicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Combine the chloro-ester, boronic acid, base, and catalyst in a reaction vial.

  • Evacuate and backfill with N2 (3 cycles).

  • Add degassed solvent mixture.

  • Heat to 90–100 °C for 4–12 hours.

  • Workup: Filter through a Celite pad. Dilute filtrate with water/EtOAc. Extract, dry, and purify via column chromatography.

  • Expected Yield: 70–90%.

References

  • Nucleophilic Aromatic Substitution of Fluoroarenes

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[3]

    • Source: PMC / Molecules (2019).
    • URL:[Link]

  • Synthesis of 3-Fluoroisonicotinic Acid Derivatives

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[2][4]

    • Source: PMC / Molecules (2006).
    • URL:[Link]

  • Suzuki Coupling of Chloropyridines

    • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.[5]

    • Source: MDPI / Molecules (2013).
    • URL:[Link]

  • pKa and Acidity Data

    • Title: Bordwell pKa Table (Acidity in DMSO).
    • Source: Organic Chemistry Data.[3][6][7]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-(methoxycarbonyl)isonicotinic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid. As a fluorinated pyridine derivative, this compound requires specialized ha...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid. As a fluorinated pyridine derivative, this compound requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and regulatory compliance.

Hazard Identification and Risk Assessment: Beyond the Label

The critical feature governing its disposal is the carbon-fluorine (C-F) bond. This bond is exceptionally strong and stable, leading to significant environmental persistence, akin to the characteristics of Per- and Polyfluoroalkyl Substances (PFAS), often dubbed "forever chemicals".[5][6] Standard chemical neutralization methods are ineffective against such stable compounds.[7] Therefore, improper disposal can lead to long-term environmental contamination.

Table 1: Assessed Properties and Hazards

Property Value / Assessment Rationale & Source
Chemical Name 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid -
Molecular Formula C₈H₆FNO₄ -
Expected Physical State Solid, crystalline powder. Based on analogous compounds like isonicotinic acid.[4][8]
Likely GHS Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. Based on hazard data for isonicotinic acid and similar fluorinated nicotinic acids.[1][9][10]

| Primary Disposal Concern | Environmental persistence due to the stable carbon-fluorine bond. | The C-F bond's strength necessitates specialized destruction methods.[5][11] |

The Core Directive: High-Temperature Incineration

The only professionally accepted and environmentally responsible method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[5][7]

Why is this essential?

  • Breaking the C-F Bond: Temperatures exceeding 1,000°C are required to provide sufficient energy to break the highly stable carbon-fluorine bond.

  • Preventing Incomplete Combustion: Inadequate temperatures can lead to the formation of smaller, equally persistent fluorinated byproducts, known as products of incomplete combustion (PICs).[6][11]

  • Neutralizing Hazardous Byproducts: The combustion of fluorinated compounds inevitably produces hydrogen fluoride (HF), a highly corrosive and toxic gas. Licensed hazardous waste incinerators are equipped with sophisticated off-gas treatment systems, such as alkaline scrubbers, to neutralize HF before it is released into the atmosphere.[7][11]

Under no circumstances should this compound be disposed of via municipal landfill, as this merely contains the substance without destroying it, posing a long-term leaching risk.[5]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures that waste is handled safely from the point of generation to its final transport.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Chemical-resistant nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Handle solid powder only within a certified chemical fume hood to prevent inhalation of fine particulates.[12]

Step 2: Waste Segregation Proper segregation is paramount for both safety and cost-effective disposal.

  • Designate a "Halogenated Organic Waste" stream. Never mix fluorinated waste with non-halogenated organic waste.[12]

  • If the compound is in a solution, the solvent dictates the waste stream. For example, a solution in methanol would be classified as "Halogenated Organic Waste in Flammable Solvent."

  • Do not mix this waste with acids, bases, or oxidizers unless explicitly permitted by your institution's safety office.[13]

Step 3: Container Selection and Labeling The integrity of the waste container is non-negotiable.

  • Container: Use a robust, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.[12] For acidic compounds, avoid metal containers where possible.

  • Labeling: The container must be clearly and accurately labeled. Affix a completed Hazardous Waste Label from your institution's Environmental Health and Safety (EHS) office. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Fluoro-2-(methoxycarbonyl)isonicotinic acid."

    • A complete list of all constituents by percentage, including any solvents.

    • The appropriate hazard pictograms (e.g., irritant).[12]

Step 4: Waste Collection and Temporary Storage

  • Carefully transfer the waste into the designated container, minimizing dust generation or splashing.[12]

  • Do not overfill the container. Leave at least 10-20% of headspace to allow for vapor expansion.[12]

  • Keep the waste container securely closed at all times, except when adding waste.[13]

  • Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources. Use secondary containment (e.g., a spill tray) for all liquid waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid.

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Generation of Waste: 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Segregate as 'HALOGENATED ORGANIC WASTE' C->D E Transfer Waste to Container (Do not exceed 80% capacity) D->E F Affix Hazardous Waste Label E->F G List all constituents: - 5-Fluoro-2-(methoxycarbonyl)isonicotinic acid - Any solvents (%) F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Contact Institutional EHS Office for Waste Pickup I->J K EHS Transports to Licensed Hazardous Waste Facility J->K L Final Disposition: High-Temperature Incineration with Off-Gas Scrubbing K->L

Sources

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